![molecular formula C18H23ClN2O B3849966 N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B3849966.png)
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine
Overview
Description
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine is a complex organic compound that features a furan ring substituted with a 3-chlorophenyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 5-substituted furfurylamines with anhydrides of α,β-unsaturated carboxylic acids. The first step involves the acylation of the furfurylamine nitrogen atom, followed by a stereospecific, spontaneous intramolecular Diels–Alder reaction at the furan ring of the N-furfurylamide intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(3-chlorophenyl)furan-2-yl]methyl}propan-1-amine
- N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
- N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine
Uniqueness
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific structural features, such as the combination of a furan ring with a chlorophenyl group and a piperidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-20-10-8-16(9-11-20)21(2)13-17-6-7-18(22-17)14-4-3-5-15(19)12-14/h3-7,12,16H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVNJRISPLBYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


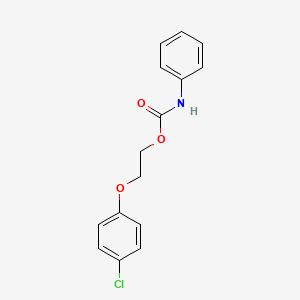
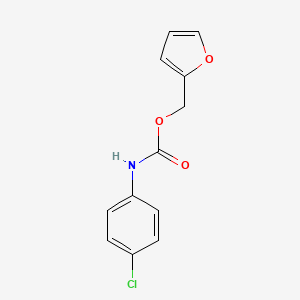
![1-(2-methoxy-5-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3849902.png)
![(3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B3849910.png)
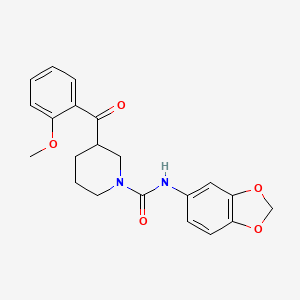
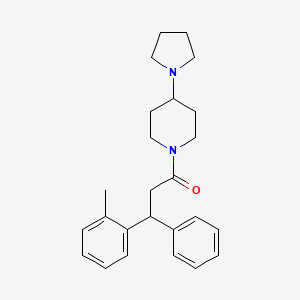

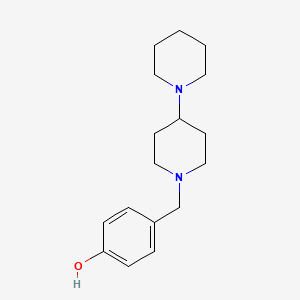
![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)
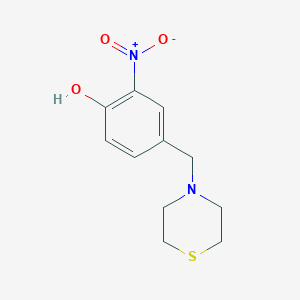
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-ethylpiperazine](/img/structure/B3849953.png)
![4-{3-[(3-fluorobenzyl)amino]butyl}phenol](/img/structure/B3849959.png)
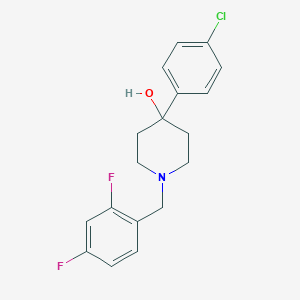
![1'-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,4'-bipiperidine](/img/structure/B3849987.png)
